1,4-Bis[4-(acetylthio)phenylethynyl]benzene

Catalog No.
S1921766
CAS No.
267007-83-0
M.F
C26H18O2S2
M. Wt
426.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis[4-(acetylthio)phenylethynyl]benzene

CAS Number

267007-83-0

Product Name

1,4-Bis[4-(acetylthio)phenylethynyl]benzene

IUPAC Name

S-[4-[2-[4-[2-(4-acetylsulfanylphenyl)ethynyl]phenyl]ethynyl]phenyl] ethanethioate

Molecular Formula

C26H18O2S2

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C26H18O2S2/c1-19(27)29-25-15-11-23(12-16-25)9-7-21-3-5-22(6-4-21)8-10-24-13-17-26(18-14-24)30-20(2)28/h3-6,11-18H,1-2H3

InChI Key

HTBKJDXAIPKGEY-UHFFFAOYSA-N

SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)SC(=O)C

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)SC(=O)C

Here's what we can find:

  • Potential applications based on its structure

    The presence of the ethynyl group (C≡C) suggests the molecule may be of interest in the field of organic electronics or optoelectronics due to its potential for conjugation and conductivity. PubChem: The thiol group (S-H) could also introduce interesting reactivity for further functionalization.

1,4-Bis[4-(acetylthio)phenylethynyl]benzene is a complex organic compound characterized by its unique molecular structure, which consists of a central benzene ring connected to two 4-(acetylthio)phenylethynyl groups. This compound belongs to the class of phenylene ethynylene derivatives, known for their interesting electronic properties and potential applications in organic electronics. The presence of acetylthio groups enhances its solubility and reactivity, making it a subject of interest in materials science and organic synthesis.

The chemical behavior of 1,4-bis[4-(acetylthio)phenylethynyl]benzene can be explored through various reactions, including:

  • Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides, facilitated by palladium catalysts. It is a common method for synthesizing phenylene ethynylene derivatives.
  • Nucleophilic Substitution: The acetylthio groups can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, modifying their electronic properties.

The synthesis of 1,4-bis[4-(acetylthio)phenylethynyl]benzene typically involves several key steps:

  • Preparation of Aryl Halides: Starting materials such as 4-bromoacetophenone are reacted with thiol compounds to introduce the acetylthio group.
  • Sonogashira Coupling Reaction: The aryl halides are coupled with terminal alkynes using palladium catalysts in an organic solvent like toluene or THF under basic conditions.
  • Purification: The crude product is purified through column chromatography or recrystallization to obtain the desired compound in high purity.

1,4-Bis[4-(acetylthio)phenylethynyl]benzene has several notable applications:

  • Organic Electronics: It serves as a potential candidate for use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties and luminescence characteristics.
  • Molecular Sensors: The compound's ability to undergo various

Interaction studies involving 1,4-bis[4-(acetylthio)phenylethynyl]benzene focus on its electronic properties and how it interacts with other molecules or surfaces. These studies often utilize techniques such as:

  • Spectroscopy: UV-Vis and fluorescence spectroscopy are employed to analyze the absorption and emission characteristics.
  • Computational Modeling: Density functional theory calculations help predict the compound's behavior in various environments and its interactions with other chemical species.

Several compounds share structural similarities with 1,4-bis[4-(acetylthio)phenylethynyl]benzene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1,4-Bis(phenylethynyl)benzeneContains only phenylethynyl groups without substituentsLacks functional groups that enhance solubility
1,4-Bis(4-fluorophenylethynyl)benzeneSimilar structure with fluorine substituentsFluorine enhances electron-withdrawing properties
1,4-Bis(3-methylphenylethynyl)benzeneMethyl substitution on one phenylene unitAlters steric hindrance and electronic properties
1,4-Bis(3-thiophenylethynyl)benzeneIncorporates thiophene rings instead of phenylenePotential for enhanced conductivity due to thiophene

The presence of acetylthio groups in 1,4-bis[4-(acetylthio)phenylethynyl]benzene not only enhances its solubility but also allows for greater versatility in

XLogP3

6.5

Wikipedia

AGN-PC-0NHZ9F

Dates

Modify: 2024-04-14

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